4-(2,2-Difluoroethoxy)pyridin-2-amine 4-(2,2-Difluoroethoxy)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1566071-01-9
VCID: VC4627763
InChI: InChI=1S/C7H8F2N2O/c8-6(9)4-12-5-1-2-11-7(10)3-5/h1-3,6H,4H2,(H2,10,11)
SMILES: C1=CN=C(C=C1OCC(F)F)N
Molecular Formula: C7H8F2N2O
Molecular Weight: 174.151

4-(2,2-Difluoroethoxy)pyridin-2-amine

CAS No.: 1566071-01-9

Cat. No.: VC4627763

Molecular Formula: C7H8F2N2O

Molecular Weight: 174.151

* For research use only. Not for human or veterinary use.

4-(2,2-Difluoroethoxy)pyridin-2-amine - 1566071-01-9

Specification

CAS No. 1566071-01-9
Molecular Formula C7H8F2N2O
Molecular Weight 174.151
IUPAC Name 4-(2,2-difluoroethoxy)pyridin-2-amine
Standard InChI InChI=1S/C7H8F2N2O/c8-6(9)4-12-5-1-2-11-7(10)3-5/h1-3,6H,4H2,(H2,10,11)
Standard InChI Key SBIPGWDNINFFNS-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1OCC(F)F)N

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The molecular formula of 4-(2,2-difluoroethoxy)pyridin-2-amine is C₇H₈F₂N₂O, with a molar mass of 174.15 g/mol . The SMILES notation C1=CN=C(C=C1OCC(F)F)N delineates its structure: a pyridine ring substituted at position 2 with an amino group (-NH₂) and at position 4 with a 2,2-difluoroethoxy moiety (-OCH₂CF₂H) . The InChIKey SBIPGWDNINFFNS-UHFFFAOYSA-N confirms its unique stereoelectronic profile, critical for intermolecular interactions .

Physicochemical Characteristics

Predicted collision cross-section (CCS) values for adducts of this compound, derived from ion mobility spectrometry, range from 132.2 Ų ([M-H]⁻) to 143.3 Ų ([M+Na]+) . These metrics are vital for assessing its behavior in mass spectrometry-based assays.

Table 1: Predicted CCS Values for 4-(2,2-Difluoroethoxy)pyridin-2-amine Adducts

Adductm/zCCS (Ų)
[M+H]+175.06775133.5
[M+Na]+197.04969143.3
[M-H]⁻173.05319132.2

Synthetic Strategies

Key Precursors and Reactions

The synthesis of 4-(2,2-difluoroethoxy)pyridin-2-amine likely involves nucleophilic aromatic substitution or palladium-catalyzed coupling. A related patent outlines the synthesis of 1,2-bis(2,2-difluoroethoxy)ethane via reaction of 2,2-difluoroethanol with ethylene carbonate, suggesting analogous methods for introducing the difluoroethoxy group. For example:

  • Ethoxylation: 2,2-Difluoroethanol reacts with a halogenated pyridine derivative (e.g., 4-chloropyridin-2-amine) under basic conditions to form the ether linkage.

  • Amination: Protection/deprotection strategies ensure regioselective introduction of the amino group .

Optimization Challenges

Yields in similar syntheses range from 39% to 72%, depending on the base (e.g., KOH vs. KH) and leaving group (tosylate vs. triflate) . Halide ion content in final products can be minimized (<1 ppm) through careful purification .

Biological Activity and Kinase Interactions

Fragment-Based Drug Discovery

While direct data on 4-(2,2-difluoroethoxy)pyridin-2-amine are scarce, structurally related 3-aminopyridin-2-ones exhibit potent kinase inhibition. For instance, compound 3 (3-amino-5-(pyridin-4-yl)pyridin-2-one) inhibits MPS1 and Aurora kinases with Kᵢ values of 1.2–2.8 µM and ligand efficiencies >0.4 . The difluoroethoxy group may enhance metabolic stability and binding affinity via fluorine’s electronegativity and steric effects.

Selectivity and SAR Insights

CompoundMPS1 Kᵢ (µM)Aurora A Kᵢ (µM)Selectivity (S(50%))
31.22.80.08
70.40.60.92

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